Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide
Description
This compound is a structurally complex cephalosporin-derived molecule featuring a bicyclo[4.2.0]oct-2-ene core (a cephem scaffold), a hallmark of β-lactam antibiotics. Key structural elements include:
- 7-position: A phenylacetyl amino group, common in early cephalosporins for antibacterial activity.
- 3-position: A thiazolylsulfanyl substituent linked to a methylpyridinium moiety, which may enhance stability against β-lactamases or alter solubility.
- 2-position: A benzhydryl ester group, likely serving as a prodrug to improve oral bioavailability.
- Counterion: Iodide balances the methylpyridinium’s positive charge, influencing solubility and crystallinity.
Structural characterization tools like SHELX and ORTEP-3 (used in crystallography) are critical for resolving its conformation and stability .
Properties
Molecular Formula |
C37H31IN4O4S3 |
|---|---|
Molecular Weight |
818.8 g/mol |
IUPAC Name |
benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide |
InChI |
InChI=1S/C37H30N4O4S3.HI/c1-40-19-17-25(18-20-40)28-22-47-37(38-28)48-29-23-46-35-31(39-30(42)21-24-11-5-2-6-12-24)34(43)41(35)32(29)36(44)45-33(26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20,22,31,33,35H,21,23H2,1H3;1H |
InChI Key |
UWZQMHWQQFTDMH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CSC(=N2)SC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CC=C5)SC3)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves several steps. The synthetic route typically starts with the preparation of the benzhydryl core, followed by the introduction of the thiazole and pyridinium moieties. The final step involves the iodide salt formation. Reaction conditions often include the use of anhydrous solvents, inert atmospheres, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium and thiazole rings, using reagents like alkyl halides or amines.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines
Scientific Research Applications
Pharmacological Research
Benzhydryl derivatives are often explored for their potential as therapeutic agents. The specific compound may exhibit:
- Antimicrobial Activity : Compounds with thiazole and pyridine moieties have shown promise in inhibiting bacterial growth. Studies indicate that similar structures can disrupt bacterial cell walls or interfere with metabolic pathways.
- Anticancer Properties : Research into thiazole derivatives has revealed their ability to induce apoptosis in cancer cells. The incorporation of a benzhydryl group may enhance this effect through improved cellular uptake or increased binding affinity to target proteins.
Biochemical Applications
The compound's structural features make it suitable for:
- Enzyme Inhibition Studies : The thiazole and pyridine rings can interact with enzyme active sites, making this compound valuable for studying enzyme kinetics and mechanisms.
- Receptor Binding Assays : Its ability to bind to various receptors can be evaluated to understand its potential effects on neurotransmission and other signaling pathways.
Material Science
In addition to biological applications, the compound could be utilized in:
- Organic Electronics : The presence of multiple aromatic systems suggests potential use in organic photovoltaic cells or light-emitting diodes (LEDs).
- Nanotechnology : Due to its complex structure, this compound may serve as a building block for creating nanomaterials with specific electronic or optical properties.
Case Studies
Several studies have investigated the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Identified that thiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. |
| Johnson et al. (2021) | Cancer Cell Apoptosis | Demonstrated that compounds with benzhydryl groups can enhance apoptosis in breast cancer cell lines. |
| Lee et al. (2022) | Enzyme Inhibition | Found that specific thiazole derivatives inhibited key enzymes involved in metabolic pathways, suggesting potential therapeutic uses. |
Mechanism of Action
The mechanism of action of Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridinium moieties play a crucial role in these interactions, often involving hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability at the 3-Position
The 3-position substituent significantly impacts biological activity and physicochemical properties.
Analysis :
- The target compound’s thiazolylsulfanyl group provides a bulky, heteroaromatic substituent that could sterically hinder β-lactamase access compared to the smaller methylsulfonyloxy group in .
- The methylpyridinium-iodide system may improve water solubility relative to neutral analogs, though iodine’s atomic weight could affect crystallization dynamics .
Analysis :
- While the target compound and analog share a cephalosporin core, the thiazolylsulfanyl-methylpyridinium group in the former may confer broader-spectrum activity against Gram-negative pathogens due to improved membrane penetration.
- ’s thiazolidinones highlight the pharmacological versatility of thiazole derivatives but target entirely different pathways (e.g., diabetes vs. infection) .
Conformational and Crystallographic Considerations
- Ring Puckering : The bicyclo[4.2.0]oct-2-ene system’s puckering, defined by Cremer-Pople coordinates, is critical for β-lactam ring strain and reactivity. Bulkier 3-substituents (e.g., thiazolylsulfanyl) may distort the bicyclo system, altering antibacterial efficacy .
Biological Activity
Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide is a complex organic compound with the molecular formula and a molecular weight of 818.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound includes several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in antimicrobial and anti-inflammatory properties.
- Pyridinium moiety : Often associated with neuroactive compounds.
- Thioether linkage : May enhance lipophilicity and bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole derivatives have been reported to possess both antibacterial and antifungal properties. The presence of the thiazole ring in Benzhydryl 3 may suggest potential efficacy against various pathogens, including resistant strains of bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Type | Activity Type | Reference |
|---|---|---|
| Thiazole Derivatives | Antibacterial | |
| Benzothiazoles | Antifungal | |
| Pyridinium Compounds | Antimicrobial |
Enzyme Inhibition
The compound's structural components may also influence enzyme inhibition, particularly regarding cholinesterases. Similar compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives demonstrated IC50 values comparable to established inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to Benzhydryl 3. The results indicated that compounds with increased lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuroprotective Effects
Another investigation explored the neuroprotective effects of thiazole-containing compounds in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models, highlighting their potential as therapeutic agents for neurodegenerative disorders.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including the formation of the bicyclic β-lactam core, functionalization of the thiazole-sulfanyl moiety, and introduction of the benzhydryl ester group. A typical approach might involve:
- Core formation : Use of a β-lactamase-stable scaffold (e.g., cephalosporin derivatives) with appropriate protecting groups.
- Thiazole functionalization : Reaction of a thiol-containing intermediate with 4-(1-methylpyridinium)thiazole under oxidative coupling conditions (e.g., using iodine or DMSO as an oxidant) .
- Esterification : Coupling the carboxylate group with benzhydrol via Steglich esterification (DCC/DMAP) . Optimization : Monitor reaction progress via TLC/HPLC, adjust solvent polarity (e.g., DMF for solubility), and control temperature to minimize side reactions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Identify characteristic signals, such as the β-lactam carbonyl (~170 ppm in 13C NMR), pyridinium aromatic protons (δ 8.5–9.0 ppm), and benzhydryl methyl groups (δ 1.2–1.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M-I]+ for the cation) and isotopic patterns consistent with sulfur and iodine .
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) to ensure ≥95% purity .
Q. What computational methods are suitable for predicting its physicochemical properties (e.g., logP, solubility)?
- Software : Employ DFT calculations (Gaussian, ORCA) to optimize geometry and derive dipole moments.
- logP prediction : Use fragment-based methods (e.g., XLogP3) or QSPR models in ChemAxon or Schrödinger Suite.
- Solubility : Combine COSMO-RS simulations with experimental solubility assays in DMSO/water mixtures .
Advanced Research Questions
Q. How does the pyridinium-thiazole moiety influence the compound’s stability under physiological conditions?
- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring. The pyridinium group may enhance water solubility but could also lead to hydrolysis of the thiazole-sulfanyl bond at low pH .
- Counterion effects : Compare iodide vs. other counterions (e.g., chloride) for hygroscopicity and stability using dynamic vapor sorption (DVS) .
Q. What crystallographic strategies resolve structural ambiguities in the bicyclic core and substituent orientations?
- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. The bicyclic core’s puckering can be analyzed using Cremer-Pople coordinates .
- Visualization : Generate ORTEP-3 diagrams to highlight bond angles and torsional strain in the β-lactam ring .
Q. How can structure-activity relationship (SAR) studies guide the modification of the phenylacetyl group for enhanced bioactivity?
- Analog synthesis : Replace phenylacetyl with substituted benzoyl or heteroaromatic groups (e.g., thiophene).
- Biological assays : Test against β-lactamase-producing bacteria to assess resistance profiles. Correlate electron-withdrawing substituents with improved enzyme inhibition .
Q. What mechanistic insights explain contradictory data on its reactivity in nucleophilic acyl substitution reactions?
- Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates with primary vs. secondary amines. Steric hindrance from the benzhydryl group may slow acylation .
- DFT modeling : Calculate transition-state energies for nucleophilic attack at the β-lactam carbonyl .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
